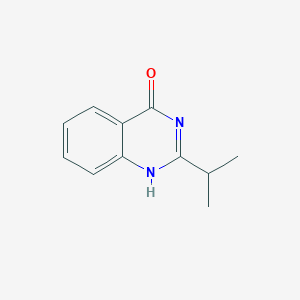

2-Isopropylquinazolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

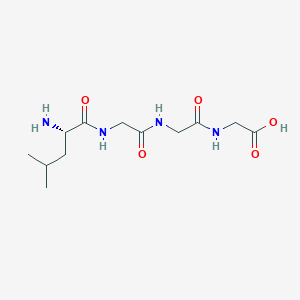

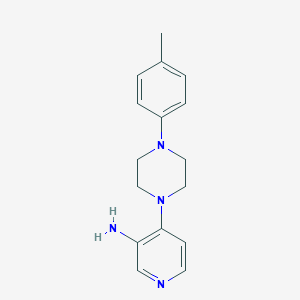

2-Isopropylquinazolin-4-ol is a chemical compound that belongs to the quinazolinone family. It is a heterocyclic compound that has a wide range of applications in scientific research. This compound is synthesized through various methods, and its mechanism of action is well-studied.

Scientific Research Applications

Biological and Physicochemical Properties

2-Isopropylquinazolin-4-ol and its derivatives have been explored for various biological and physicochemical activities. Oxoisoaporphine derivatives exhibit photoprotection and antioxidant properties, though they do not present significant antioxidant capacity possibly due to keto-enol tautomerism or unstable radical formation. These compounds, however, are potent photosensitizers for singlet oxygen production due to their high singlet oxygen quantum yields, making them useful for photodynamic therapy and as photoprotectors in cell fibroblast cultures (Sobarzo-Sánchez et al., 2012).

Antitubulin and Anticancer Activity

Isocombretaquinazolines, derivatives of this compound, have shown potent cytotoxicity against various human cancer cell lines and inhibit tubulin polymerization. These compounds can effectively arrest cancer cells in the G2/M cell-cycle phase and disrupt the network of capillary-like structures formed by endothelial cells, indicating their potential as antitubulin agents and for use in antineoplastic chemotherapy (Soussi et al., 2015).

Monoamine Oxidase B Inhibition

4-Organoseleno-Isoquinolines, closely related to this compound, selectively and reversibly inhibit cerebral Monoamine Oxidase B (MAO-B) activity. These derivatives are promising alternatives for treating emotional and neurodegenerative disorders as they fit the profile of third-generation MAO inhibitors (Sampaio et al., 2016).

Antimicrobial Activity

Benzoxazinone derivatives, structurally similar to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds show a high degree of regioselectivity and possess diversified biological activity and pharmacological properties, making them valuable for antimicrobial applications (El-Hashash et al., 2016).

Biochemical Analysis

Cellular Effects

Preliminary studies have shown that it has a broad spectrum of antimicrobial activity and a safe profile on human cell lines . It influences cell function by inhibiting biofilm formation in Pseudomonas aeruginosa .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Isopropylquinazolin-4-ol vary with different dosages in animal models

properties

IUPAC Name |

2-propan-2-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUQWDLNMJVYMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360172 |

Source

|

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13182-64-4 |

Source

|

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)